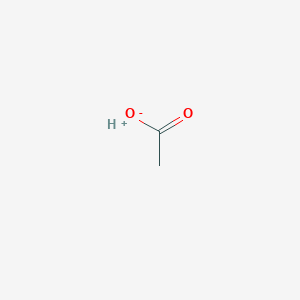

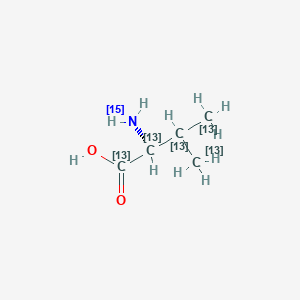

(2S)-2-(15N)azanyl-3-(113C)methyl(1,2,3,4-13C4)butanoic acid

説明

Molecular Structure Analysis

The molecular structure of “(2S)-2-(15N)azanyl-3-(113C)methyl(1,2,3,4-13C4)butanoic acid” can be analyzed using techniques such as X-ray crystallography . Unfortunately, specific details about the molecular structure of this compound are not available in the search results.Chemical Reactions Analysis

The analysis of chemical reactions often involves studying the reactants, products, and the conditions under which the reaction occurs. Unfortunately, specific information on the chemical reactions involving “(2S)-2-(15N)azanyl-3-(113C)methyl(1,2,3,4-13C4)butanoic acid” is not available in the search results .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental techniques. Unfortunately, specific information on the physical and chemical properties of “(2S)-2-(15N)azanyl-3-(113C)methyl(1,2,3,4-13C4)butanoic acid” is not available in the search results .科学的研究の応用

1. Analytical Chemistry and Separation Techniques

The compound has been utilized in the study of wine flavor, particularly in the separation of positional isomers like 2- and 3-methyl-substituted butanol, butyl acetate, and butanoic acid, using shape-selective cyclodextrin derivative capillary columns. This technique is beneficial for resolving enantiomeric pairs and separating isomers, which is crucial in complex matrices like wine. This application underlines the compound's importance in improving separation techniques and analytical specificity (Shao & Marriott, 2003).

2. Microbial Identification and Food Safety

The compound is significant in characterizing volatile organic compounds produced by pathogenic bacteria such as Escherichia coli O157:H7, Salmonella Enteritidis, and Staphylococcus aureus. The ability to detect and differentiate these pathogens based on their volatile compound profiles is crucial in food safety and quality control. This application showcases the compound's role in enhancing methods for monitoring microbial contamination in food products (Chen et al., 2017).

3. Material Science and Structural Chemistry

In material science and structural chemistry, the compound aids in understanding hydrogen bonding and polymorphism in amino alcohol salts. By reacting with quinoline-2-carboxylic acid, it forms salts that exhibit distinct hydrogen bonding and π∙∙∙π stacking interactions, contributing to knowledge about molecular connectivity and structural variety. This application emphasizes the compound's role in deepening our understanding of molecular interactions and crystal engineering (Podjed & Modec, 2022).

4. Biochemistry and Metabolism

In biochemistry, the compound is instrumental in studying the metabolic processes and growth of bacteria such as Staphylococcus aureus in different environments like milk and pork. By analyzing the production of specific volatile organic compounds, it helps in understanding bacterial growth dynamics and interactions with other microorganisms. This research is vital for food safety and designing strategies to control bacterial contamination (Chen et al., 2018; Hu et al., 2020).

Safety And Hazards

将来の方向性

The future directions in the study of a compound often depend on the current state of knowledge and the potential applications of the compound. Unfortunately, specific information on the future directions of “(2S)-2-(15N)azanyl-3-(113C)methyl(1,2,3,4-13C4)butanoic acid” is not available in the search results .

特性

IUPAC Name |

(2R)-2-(15N)azanyl-3-(113C)methyl(1,2,3,4-13C4)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSNJWFQEVHDMF-WAPLMMNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13CH]([13CH3])[13C@H]([13C](=O)O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.103 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 135703413 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。